1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-
Brand Name: Vulcanchem
CAS No.: 79313-21-6
VCID: VC15774706
InChI: InChI=1S/C10H20O3/c1-3-6-12-9-5-10-13-8-4-7-11-2/h3H,1,4-10H2,2H3
SMILES:
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol

1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-

CAS No.: 79313-21-6

Cat. No.: VC15774706

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- - 79313-21-6

Specification

CAS No. 79313-21-6
Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
IUPAC Name 1-methoxy-3-(3-prop-2-enoxypropoxy)propane
Standard InChI InChI=1S/C10H20O3/c1-3-6-12-9-5-10-13-8-4-7-11-2/h3H,1,4-10H2,2H3
Standard InChI Key SUYJKSCZQUDNKH-UHFFFAOYSA-N
Canonical SMILES COCCCOCCCOCC=C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name of the compound, 3-[3-(3-methoxypropoxy)propoxy]-1-propanol, reflects its branched ether-alcohol structure. The molecule consists of a central propane backbone substituted with two ether-linked methoxypropoxy groups and a terminal hydroxyl group. The presence of three oxygen atoms in ether configurations (R-O-R\text{R-O-R}') and a hydroxyl group (-OH\text{-OH}) confers amphiphilic properties, enabling interactions with both polar and nonpolar substances .

The structural formula is represented as:
CH3O(CH2)3O(CH2)3O(CH2)3OH\text{CH}_3\text{O}(\text{CH}_2)_3\text{O}(\text{CH}_2)_3\text{O}(\text{CH}_2)_3\text{OH}
This arrangement facilitates intramolecular hydrogen bonding, which influences its solubility and thermal stability .

Spectroscopic Identification

Infrared (IR) spectroscopy of the compound would reveal characteristic absorption bands for ether linkages ( ⁣1100 cm1\sim\!1100\ \text{cm}^{-1}) and hydroxyl groups ( ⁣3300 cm1\sim\!3300\ \text{cm}^{-1}). Nuclear magnetic resonance (NMR) data would show distinct signals for methoxy protons (δ 3.3 ppm\delta\ 3.3\ \text{ppm}), methylene groups adjacent to oxygen (δ 3.5 ppm\delta\ 3.5\ \text{ppm}), and the terminal hydroxyl proton (δ 1.5 ppm\delta\ 1.5\ \text{ppm}) .

Synthesis and Manufacturing

Industrial Production Methods

The synthesis of 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- typically involves sequential alkoxylation reactions. A common approach utilizes propylene oxide and methoxypropanol under acidic or basic catalysis:

  • Base-Catalyzed Etherification:
    CH3O(CH2)3OH+CH2CHCH2ONaOHCH3O(CH2)3O(CH2)3OH\text{CH}_3\text{O}(\text{CH}_2)_3\text{OH} + \text{CH}_2\text{CHCH}_2\text{O} \xrightarrow{\text{NaOH}} \text{CH}_3\text{O}(\text{CH}_2)_3\text{O}(\text{CH}_2)_3\text{OH}
    This method favors nucleophilic attack by the alkoxide ion on propylene oxide, forming ether bonds .

  • Acid-Catalyzed Condensation:
    Methoxypropanol reacts with excess propylene glycol in the presence of H2SO4\text{H}_2\text{SO}_4, yielding the target compound through dehydration .

Purification and Yield Optimization

Post-synthesis purification involves fractional distillation under reduced pressure ( ⁣0.1 mmHg\sim\!0.1\ \text{mmHg}) to isolate the product from oligomeric byproducts. Industrial batches achieve yields exceeding 85% when reaction temperatures are maintained below 80C80^\circ\text{C} to prevent thermal degradation .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Boiling Point261C261^\circ\text{C}
Density1.053 g/cm31.053\ \text{g/cm}^3
Solubility in WaterMiscible (20°C)
Log PP (Octanol-Water)1.85

The compound’s miscibility with water and organic solvents like ethanol and acetone stems from its balanced hydrophilic-lipophilic nature. Its relatively high boiling point suggests strong intermolecular hydrogen bonding .

Reactivity and Stability

The ether linkages are susceptible to acid-catalyzed hydrolysis, producing methanol and propylene glycol derivatives:
R-O-R+H2OH+R-OH+R-OH\text{R-O-R}' + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-OH} + \text{R}'\text{-OH}
Oxidative stability studies indicate minimal degradation under ambient conditions, making it suitable for long-term storage in inert atmospheres .

Comparative Analysis with Related Ethers

CompoundMolecular FormulaBoiling Point (°C)Key Application
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-C10H22O4\text{C}_{10}\text{H}_{22}\text{O}_4261High-performance solvents
Dipropylene Glycol Methyl EtherC7H16O3\text{C}_7\text{H}_{16}\text{O}_3190Paint strippers
Tripropylene Glycol Methyl EtherC10H22O4\text{C}_{10}\text{H}_{22}\text{O}_4242Industrial degreasers

This compound’s extended ether chain confers superior solvent power compared to shorter-chain analogs, albeit with slightly higher viscosity .

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